![molecular formula C10H17NO B034189 Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) CAS No. 109358-28-3](/img/structure/B34189.png)
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI), also known as 4,5,6,7-tetrahydro-1-isopropyl-1H-pyridin-2-one, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemische Und Physiologische Effekte
Ethanone has been shown to have anti-inflammatory and analgesic effects in animal models, reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize dosing and treatment regimens.
Zukünftige Richtungen
There are several future directions for research on Ethanone. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize dosing and treatment regimens for its potential therapeutic applications in pain and inflammation and cancer treatment. Additionally, research could focus on developing analogs of Ethanone with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Ethanone has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ethanone has been shown to inhibit the growth of cancer cells, making it a potential drug for cancer therapy.
Eigenschaften
CAS-Nummer |
109358-28-3 |
|---|---|
Produktname |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(2)11-6-4-5-10(7-11)9(3)12/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
HTQOIVSWBVYDEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C1)C(=O)C |
Kanonische SMILES |
CC(C)N1CCCC(=C1)C(=O)C |
Synonyme |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

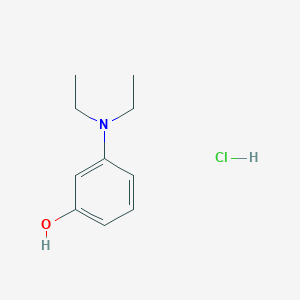
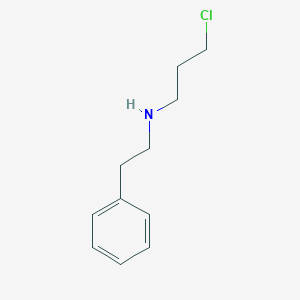
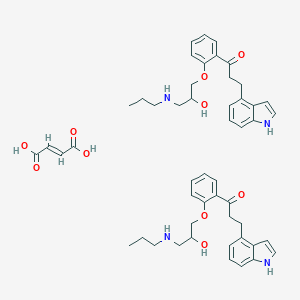

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
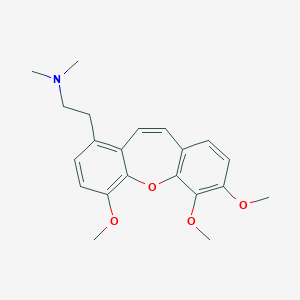
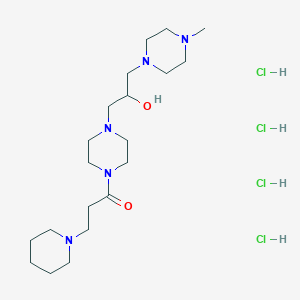
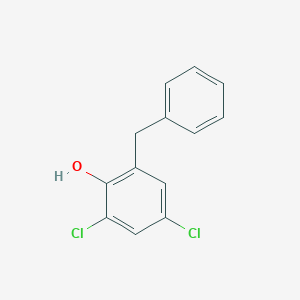
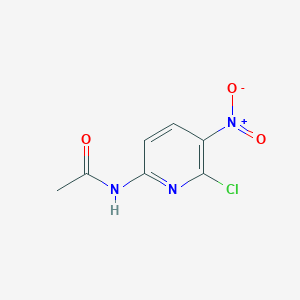
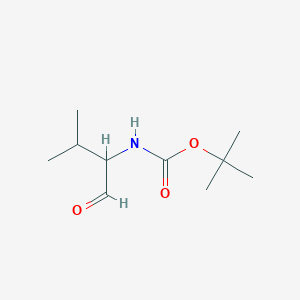
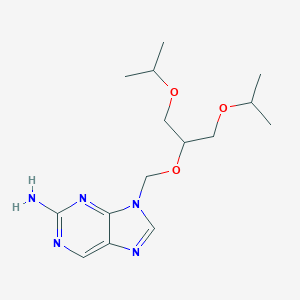
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
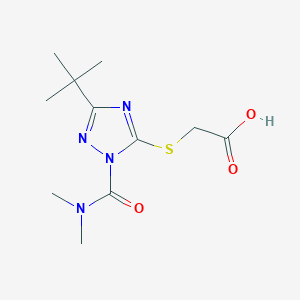
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)